molecular formula C9H10N4O B1605308 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 73259-08-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No. B1605308
CAS RN: 73259-08-2
M. Wt: 190.2 g/mol
InChI Key: BZPBXAFQGVLSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, also known as 6-DM-PP, is a synthetic organic compound belonging to the pyridazinone family of compounds. It has been studied for its potential utility in various scientific research applications due to its unique chemical structure, which is composed of a six-membered heterocyclic ring system with a nitrogen atom in the center. 6-DM-PP has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 6-DM-PP has been used in laboratory experiments as a tool for studying various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Evaluation

Yengoyan et al. (2018) demonstrated the synthesis of novel derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, which showed significant plant growth stimulant activity in preliminary screenings. Some of these compounds underwent further field trials due to their pronounced effectiveness (Yengoyan et al., 2018).

Molecular Structure Studies

Saldías et al. (2020) explored the molecular structure of a mononuclear ReI complex derived from 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid. This study provided insights into the intramolecular hydrogen bonding and coplanarity within these complex molecules (Saldías et al., 2020).

Synthesis of Pyridazines and Pyridines

Sayed et al. (2002) discussed the synthesis of new pyridazin-6-ones and pyridazin-6-imines, contributing to the broader understanding of the chemical synthesis processes involving compounds like 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Sayed et al., 2002).

Green Synthesis and Molecular Docking

Chaudhry et al. (2017) highlighted the green synthesis of pyrazolylpyridazine amines and their inhibition of yeast α-glucosidase, providing a more environmentally friendly synthesis pathway and understanding of the biological activity of these compounds (Chaudhry et al., 2017).

Surface Protection Activities

Olasunkanmi et al. (2018) investigated the potential of 6-substituted 3-chloropyridazine derivatives (including 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine) in protecting mild steel surfaces in corrosive environments. This study expanded the application of these compounds to the field of material science (Olasunkanmi et al., 2018).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-5-7(2)13(12-6)8-3-4-9(14)11-10-8/h3-5H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPBXAFQGVLSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350738
Record name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

CAS RN

73259-08-2
Record name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 3
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.